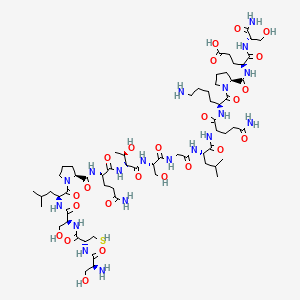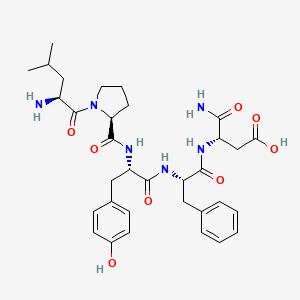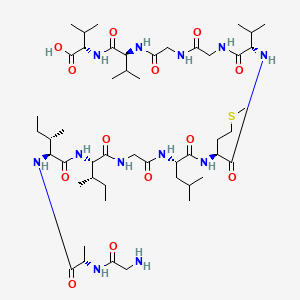
160215-60-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the Chemical Abstracts Service number 160215-60-1 is known as PSA1 (141-150). It is a peptide derived from prostate specific antigen 1, which is used in cancer immunotherapy research. The molecular formula of this compound is C₅₅H₉₃N₁₃O₁₃S, and it has a molecular weight of 1176.47 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PSA1 (141-150) involves solid-phase peptide synthesis, a method commonly used for the production of peptides. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of PSA1 (141-150) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
化学反応の分析
Types of Reactions
PSA1 (141-150) can undergo various chemical reactions, including:
Oxidation: The cysteine residue in the peptide can be oxidized to form a disulfide bond.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine can be used as reducing agents.
Substitution: Amino acid derivatives with appropriate protecting groups are used in solid-phase peptide synthesis.
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of the peptide and various analogs with substituted amino acid residues .
科学的研究の応用
PSA1 (141-150) is primarily used in cancer immunotherapy research. It is studied for its potential to stimulate the immune system to recognize and attack prostate cancer cells. The peptide is also used in the development of cancer vaccines and in studies investigating the mechanisms of immune response to cancer .
作用機序
The mechanism of action of PSA1 (141-150) involves its recognition by the immune system as a tumor-associated antigen. The peptide is presented on the surface of cancer cells by major histocompatibility complex molecules, where it is recognized by T cells. This recognition triggers an immune response, leading to the destruction of cancer cells. The molecular targets involved include T cell receptors and major histocompatibility complex molecules .
類似化合物との比較
Similar Compounds
PSA2 (151-160): Another peptide derived from prostate specific antigen 1, used in similar cancer immunotherapy research.
PSA3 (161-170): A peptide with a slightly different sequence, also used in cancer research.
Uniqueness
PSA1 (141-150) is unique due to its specific sequence, which allows it to be recognized by the immune system in a manner distinct from other peptides. This specificity makes it a valuable tool in cancer immunotherapy research, as it can be used to target prostate cancer cells specifically .
特性
CAS番号 |
160215-60-1 |
|---|---|
分子式 |
C₅₅H₉₃N₁₃O₁₃S |
分子量 |
1176.47 |
配列 |
One Letter Code: FLTPKKLQCV |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoic acid](/img/structure/B612483.png)
